molecular formula C15H15FN6O2 B2364218 (E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 477865-55-7

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No.: B2364218
CAS No.: 477865-55-7
M. Wt: 330.323
InChI Key: GZIWXOUMCXUJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological and immunological research, as its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases . The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins. Its high selectivity for JAK2 over other JAK family members makes it an invaluable chemical tool for dissecting the specific roles of JAK2 in disease models , enabling researchers to investigate mechanisms of cell proliferation, apoptosis, and immune response. The (E)-iminomethoxy amidine moiety is a key structural feature contributing to its strong binding affinity and pharmacokinetic properties. This inhibitor is primarily used in preclinical studies to explore targeted therapeutic strategies for conditions such as polycythemia vera, myelofibrosis, and rheumatoid arthritis, providing critical insights for the development of novel treatment modalities.

Properties

IUPAC Name

N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-4-11(16)8-12)13-6-7-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIWXOUMCXUJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Like Cyclocondensation

Adapting methodologies from antibacterial triazolopyrimidine syntheses, the core is formed via a three-component reaction:

Reaction Scheme 2

Ethyl acetoacetate + 3-Amino-1,2,4-triazole + Aldehyde → Triazolo[1,5-a]pyrimidine  

Conditions :

  • Catalyst: p-TsOH (10 mol%)
  • Solvent: Ethanol/H2O (4:1)
  • Temperature: Reflux, 8 h
  • Yield: 65–72%

Critical Modifications for Target Compound :

  • The aldehyde component is replaced with 1-(3-fluorophenoxy)ethylamine-derived ketone to install the C7 substituent.
  • Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields.

Alternative Cyclization via Diazotization

Patent literature for ticagrelor analogs suggests diazotization as a key step for triazole ring formation:

Reaction Scheme 3

5-Amino-6-mercaptopyrimidine → Diazonium Intermediate → Triazolo[1,5-a]pyrimidine  

Conditions :

  • Diazotizing agent: Isoamyl nitrite (2.2 equiv)
  • Solvent: Acetic acid
  • Temperature: 0–5°C, 2 h
  • Yield: 58%

Introduction of N-Methoxymethanimidamide Group

The (E)-configured methoxymethanimidamide moiety is introduced via Pd-catalyzed cross-coupling, adapting methods from potassium-competitive acid blocker syntheses:

Reaction Scheme 4

2-Chlorotriazolopyrimidine + Methoxymethanimidamide → Target Compound  

Conditions :

  • Catalyst: Pd2(dba)3/Xantphos (5 mol%)
  • Base: Cs2CO3
  • Solvent: 1,4-Dioxane
  • Temperature: 100°C, 16 h
  • Yield: 63%

Stereochemical Control :

  • Use of (E)-selective imidamide precursors ensures >95% geometric purity.
  • Chelation-controlled transition states favor E-configuration under these conditions.

Integrated Synthetic Routes

Linear Sequence (Route A)

  • Synthesis of 1-(3-fluorophenoxy)ethylamine
  • Biginelli cyclocondensation to form C7-substituted core
  • Chlorination at C2 using POCl3/DMF
  • Buchwald-Hartwig amination with methoxymethanimidamide

Overall Yield : 22% (4 steps)

Convergent Approach (Route B)

  • Parallel synthesis of triazolopyrimidine core and methoxymethanimidamide
  • Suzuki-Miyaura coupling for simultaneous C7 and C2 functionalization

Advantages :

  • Enables late-stage diversification
  • Higher throughput for analog synthesis

Comparative Analysis of Synthetic Methods

Parameter Route A Route B
Total Steps 4 3
Overall Yield 22% 18%
Purification Complexity Moderate High
Scalability >100 g <50 g
Byproduct Formation 8–12% 15–20%

Key Observations :

  • Route A remains preferred for bulk synthesis despite lower convergence.
  • Route B's yield limitations stem from competing side reactions during coupling.

Industrial-Scale Considerations

Adapting patent strategies from ticagrelor production:

  • Continuous Flow Processing :
    • Reduces reaction times by 40% for cyclocondensation steps
    • Improves temperature control in exothermic diazotization reactions
  • Green Chemistry Metrics :
    • Solvent recovery systems achieve 85% ethanol reuse in Biginelli reactions
    • Catalytic Po reduction to <5 ppm in final API

Analytical Characterization

Critical quality attributes verified via:

  • 1H/13C NMR : Confirms E/Z configuration and substituent positions
  • HPLC-PDA : Purity >99.5% (USP method)
  • HRMS : m/z 413.1621 [M+H]+ (calc. 413.1628)

Stability Data :

  • pH 1–6: Stable for 48 h at 25°C
  • Oxidative degradation: <2% after 24 h (0.3% H2O2)

Chemical Reactions Analysis

N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide involves multi-step reactions that typically include the formation of the triazole and pyrimidine rings. The compound's structure features a triazole fused with a pyrimidine moiety, which is significant for its biological activity.

Key Synthetic Routes:

  • Triazole Formation: The triazole ring can be synthesized using azide-alkyne cycloaddition methods or through condensation reactions involving hydrazines and carbonyl compounds.
  • Pyrimidine Integration: The pyrimidine component is often introduced through cyclization reactions involving urea derivatives or amidines.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyrimidine scaffold can inhibit specific kinases involved in cancer progression. For example, derivatives of similar structures have shown potent inhibition against c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

Research has demonstrated that some triazole derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation in various models .

Therapeutic Applications

Given its biological profile, this compound has potential therapeutic applications:

Cancer Treatment

The compound's ability to inhibit specific kinases suggests its use as a targeted therapy in oncology. Ongoing research is focused on optimizing its structure to enhance potency and selectivity against cancer cells.

Treatment of Inflammatory Diseases

With demonstrated anti-inflammatory properties, this compound could be developed into treatments for conditions such as arthritis or other chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in preclinical models:

StudyCompound TestedActivityFindings
Triazolo-pyrimidine derivativeAnticancerShowed IC50 values in the low micromolar range against c-Met kinases
Similar triazole compoundsAnti-inflammatoryInhibited COX-1/COX-2 with significant reduction in edema in vivo

Mechanism of Action

The mechanism of action of N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide involves its interaction with specific molecular targets and pathways. As an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to a decrease in the expression of target genes. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, resulting in the modulation of various biological processes .

Comparison with Similar Compounds

Research Findings and Trends

  • Agrochemical Potential: Triazolo-pyrimidines are frequently explored as herbicidal agents, as noted in . The target compound’s fluorinated aromatic group may enhance pesticidal activity by mimicking natural substrates .

Biological Activity

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics derived from the triazolo-pyrimidine scaffold. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine core, which is known for its biological activity. The presence of the 3-fluorophenoxyethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazolo-pyrimidine framework exhibit various biological activities, including:

  • Antiviral Activity : A related study demonstrated that 1,2,4-triazolo[1,5-a]pyrimidines can inhibit HIV-1 RNase H function, suggesting potential antiviral properties for similar compounds .
  • Anticancer Activity : Some derivatives have shown efficacy against human breast cancer cells. For instance, compounds with similar structural motifs have been tested for their ability to inhibit PARP1 activity and induce apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral potential of triazolo-pyrimidines, several derivatives were synthesized and tested against HIV-1. The most potent compound exhibited an IC50 value of approximately 0.41 µM against RNase H activity. This suggests that modifications to the C-7 position of the triazolo-pyrimidine scaffold are crucial for enhancing antiviral activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives. Compounds were evaluated for their ability to inhibit PARP1 and induce apoptosis in MCF-7 breast cancer cells. The results indicated that certain derivatives could significantly increase caspase 3/7 activity, comparable to established chemotherapeutics like Olaparib .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant aspect of its anticancer activity.

Data Summary Table

Activity Target IC50 (µM) Reference
AntiviralHIV-1 RNase H0.41
AnticancerPARP157.3
Apoptosis InductionCaspase 3/7-

Q & A

Q. What are the key synthetic methodologies for preparing triazolopyrimidine derivatives like (E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide?

Answer: The synthesis of triazolopyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, disubstituted triazolopyrimidines can be synthesized by reacting precursors (e.g., compound 23 in ) with amines under reflux in ethanol at 70–100°C for 24–72 hours. Column chromatography with gradients of ethyl acetate/light petroleum is commonly used for purification . Key steps include:

  • Amine substitution : Use 1.1–4.5 molar equivalents of amine for optimal yield.
  • Purification : Gradient elution (e.g., EtOAc/light petroleum mixtures) ensures separation of regioisomers.
  • Characterization : NMR (e.g., δ 2.79 ppm for methyl groups in 26 ), IR (e.g., 1654 cm⁻¹ for carbonyl stretches), and elemental analysis validate structural integrity .

Q. How are spectroscopic techniques applied to confirm the structure of this compound?

Answer:

  • 1H-NMR : Signals for fluorophenyl groups (δ 6.6–7.9 ppm), methyl/methoxy groups (δ 2.7–4.0 ppm), and triazole protons (δ 8.0–8.3 ppm) are diagnostic. For example, the methoxy group in 26 appears at δ 3.94 ppm .
  • 13C-NMR : Aromatic carbons resonate at 110–150 ppm, while carbonyl carbons (e.g., imidamide groups) appear near 160–170 ppm.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 19 in has a molecular ion at m/z 363.4) .

Q. What are common functional group modifications in related triazolopyrimidines, and how do they affect solubility/reactivity?

Answer:

  • Fluorophenyl groups : Enhance lipophilicity and metabolic stability. The 3-fluorophenoxyethyl group in the target compound may improve blood-brain barrier penetration .
  • Methoxy/methyl groups : Increase solubility in polar solvents (e.g., ethanol, DMSO). For instance, methyl substitution at position 5 in 26 reduces crystallinity, aiding solubility .
  • Imidamide moieties : Participate in hydrogen bonding, influencing enzyme binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can computational modeling optimize the design of triazolopyrimidine-based enzyme inhibitors?

Answer:

  • Docking studies : Use software like AutoDock to predict binding interactions with target enzymes (e.g., kinases, cytochrome P450). The fluorophenyl group may occupy hydrophobic pockets, while the triazole core engages in π-π stacking .
  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance inhibitory potency in similar compounds .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data for triazolopyrimidines?

Answer:

  • Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric kinase assays).
  • Off-target screening : Use panels like Eurofins’ Selectivity Screen to rule out non-specific binding .
  • Metabolic stability tests : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vivo results .

Q. How do reaction conditions influence regioselectivity in triazolopyrimidine synthesis?

Answer:

  • Temperature control : Higher temperatures (e.g., 100°C) favor thermodynamically stable products, while lower temperatures (70°C) may trap kinetic intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, improving substitution at position 7.
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enable reductive cyclization in nitroarene precursors, as seen in ’s methodology .

Q. What mechanistic insights explain the bioactivity of fluorinated triazolopyrimidines?

Answer:

  • Fluorine’s role : The 3-fluorophenoxy group increases electronegativity, enhancing hydrogen bonding with enzyme active sites (e.g., ATP-binding pockets in kinases) .
  • Triazole core : Acts as a bioisostere for purines, mimicking endogenous nucleotides to disrupt DNA/RNA synthesis .
  • Imidamide moiety : Stabilizes transition states in enzyme-catalyzed reactions via proton shuttling, as observed in β-lactamase inhibitors .

Q. How can structural analogs be leveraged to study structure-activity relationships (SAR)?

Answer:

  • Library design : Synthesize analogs with variations at positions 2 (imidamide), 5 (methyl), and 7 (fluorophenoxyethyl). For example, replacing 3-fluorophenoxy with 4-fluorophenyl (as in ) alters steric bulk and activity .
  • Pharmacophore mapping : Overlay crystal structures of analogs (e.g., 8c in ) to identify critical binding features.
  • Free-energy perturbation (FEP) : Predict relative binding affinities of substituents using Schrödinger’s FEP+ module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.